Enhanced Metabolic Stability Conferred by 6-Chloro Substitution in Tyk2 JH2 Inhibitor Scaffolds
In a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, the 6-chloro substituent contributed to dramatically improved metabolic stability compared to a previously reported series of 6-anilino imidazopyridazine ligands. While quantitative stability data for the parent 6-chloroimidazo[1,2-b]pyridazin-8-amine is not directly reported, the 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs containing the 6-chloro core demonstrated sufficient stability to enable oral activity in a rat adjuvant arthritis model [1]. This class-level inference indicates that the 6-chloro moiety is a critical determinant of metabolic robustness, distinguishing it from 6-unsubstituted or 6-anilino analogs which exhibited inferior stability profiles [1].
| Evidence Dimension | Metabolic stability of imidazo[1,2-b]pyridazine derivatives |
|---|---|
| Target Compound Data | 6-Chloro-containing derivatives display dramatically improved metabolic stability (exact t1/2 not specified) |
| Comparator Or Baseline | Previously reported 6-anilino imidazopyridazine Tyk2 JH2 ligands |
| Quantified Difference | Qualitative statement of 'dramatically improved metabolic stability' leading to oral in vivo efficacy |
| Conditions | Rat pharmacodynamics model (IFNγ production) and rat adjuvant arthritis model |
Why This Matters
For procurement decisions, this evidence underscores that the 6-chloro variant is essential for achieving drug-like properties in Tyk2-targeting programs, whereas alternative 6-substituted scaffolds may require extensive re-optimization of ADME parameters.
- [1] Liu C, Lin J, Moslin R, et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med Chem Lett. 2019;10(3):383-388. View Source
